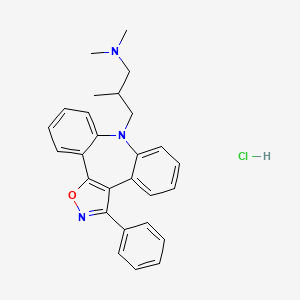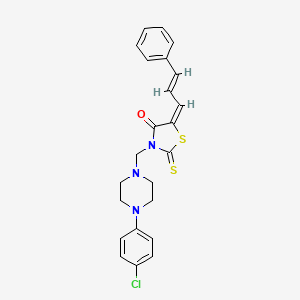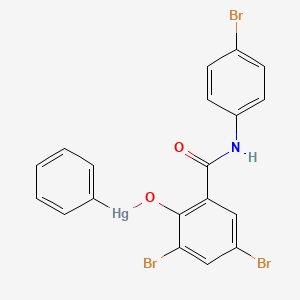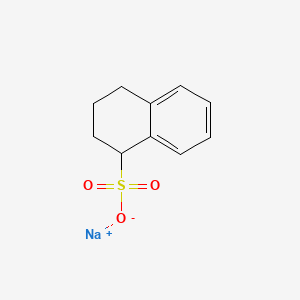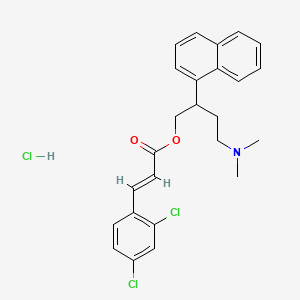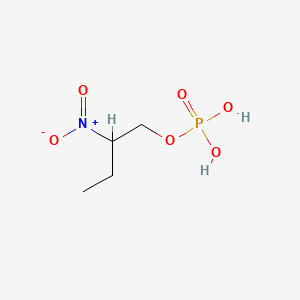
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Pyridazin, Benzothiazin und Dimethylaminogruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernstrukturen von Pyridazin und Benzothiazin, gefolgt von der Einführung der Dimethylaminopropylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Säuren, Basen und Lösungsmittel, um die Bildung der gewünschten Verbindung zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen, um den Reaktionsfortschritt und die Produktqualität zu überwachen.
Analyse Chemischer Reaktionen
Reaktionstypen
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften verändern können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur und Reaktivität der Verbindung zu verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Derivate mit höherem Oxidationsgrad liefern, während Substitutionsreaktionen eine breite Palette von funktionalisierten Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum erforscht aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-methyl-, 5,5-Dioxid
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-ethyl-, 5,5-Dioxid
Einzigartigkeit
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-on, 2,10-Dihydro-2-(3-(Dimethylamino)propyl)-, 5,5-Dioxid ist einzigartig durch das Vorhandensein der Dimethylaminopropylgruppe, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
126598-42-3 |
|---|---|
Molekularformel |
C15H18N4O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C15H18N4O3S/c1-18(2)8-5-9-19-15(20)14-13(10-16-19)23(21,22)12-7-4-3-6-11(12)17-14/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
XJZWTKQAXXGUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




